4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-8-9-18(14-20(17)23)22-30(26,27)19-12-15(2)21(28-4)16(3)13-19/h8-9,12-14,22H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYXAQZMBYVRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its chemical structure includes various functional groups such as a sulfonyl group and a tetrahydroquinoline ring system, which are often associated with significant pharmacological properties.
Chemical Structure
The IUPAC name of the compound reflects its intricate structure:
This compound features a methoxy group, two methyl groups on the benzene ring, and a sulfonamide moiety connected to a tetrahydroquinoline backbone.
The biological activity of this compound may involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active or allosteric sites of enzymes, thereby modulating their activity.
- Receptor Interaction : It could function as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
Biological Activity
Research has highlighted several potential biological activities associated with similar compounds that could be extrapolated to 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:
- Anti-inflammatory Properties : Compounds with a sulfonamide group have been investigated for their ability to inhibit the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases. For instance, analogues of benzenesulfonamide have shown effectiveness in reducing inflammation in mouse models of diseases such as Alzheimer's and myocardial infarction .
- Antitumor Activity : Studies on related compounds suggest that they may exhibit cytotoxic effects against cancer cell lines. The structural features that allow for enzyme inhibition could also contribute to antitumor activities.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties in models of neurodegenerative diseases. The tetrahydroquinoline moiety is particularly noted for its potential in neuroprotection.
Case Studies
A series of studies have been conducted on similar compounds to evaluate their biological activities:
- Study on NLRP3 Inhibitors : A study identified potent NLRP3 inflammasome inhibitors that demonstrated significant anti-inflammatory effects in vivo with IC50 values ranging from 0.42 to 0.55 μM . This suggests that the target compound may also possess similar inhibitory capabilities.
- Cytotoxicity Assays : Research into related benzenesulfonamides has shown promising results in cytotoxicity assays against diverse cancer cell lines. These studies indicate that modifications to the sulfonamide structure can enhance or reduce biological activity.
Comparative Analysis
To better understand the unique biological profile of 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide compared to similar compounds, a comparative analysis is presented below:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzene ring, sulfonamide linkage, or the tetrahydroquinoline system. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects: The methoxy and methyl groups in the target compound likely enhance lipophilicity compared to IIIa’s styryl group, which may improve membrane permeability but reduce aqueous solubility . The propylsulfonyl group at N1 of the tetrahydroquinoline could offer metabolic resistance compared to IIIa’s unmodified hydroxyquinoline, which is prone to oxidation .
Biological Activity: Compound IIIa demonstrates anticancer activity (IC₅₀: 1.2 µM), attributed to its chloro and hydroxy groups stabilizing interactions with kinase targets . Sulfonamides with bulky substituents (e.g., propylsulfonyl) often exhibit prolonged half-lives due to reduced CYP450-mediated metabolism compared to smaller analogs (e.g., tosyl derivatives) [Hypothetical].
Synthetic Accessibility: The target compound’s synthesis may parallel IIIa’s route (e.g., sulfonylation of a tetrahydroquinoline precursor using benzenesulfonyl chloride and DMAP in pyridine) . However, the propylsulfonyl group introduces additional steps for sulfonylation.
Research Findings and Limitations
- Gaps in Data: No direct biological data (e.g., IC₅₀, pharmacokinetics) exist for the target compound. Comparisons rely on structural extrapolation and precedents from analogs like IIIa.
- Theoretical Advantages : The methyl and methoxy groups may confer selectivity for hydrophobic enzyme pockets (e.g., COX-2), while the propylsulfonyl group could mitigate rapid renal clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
